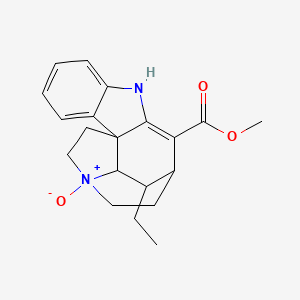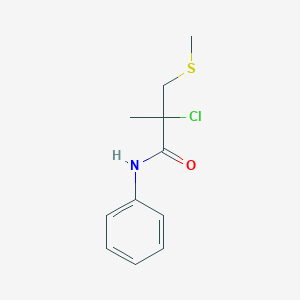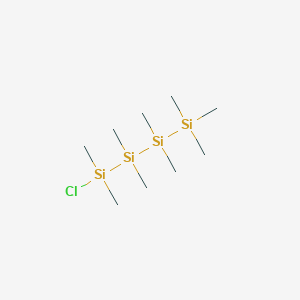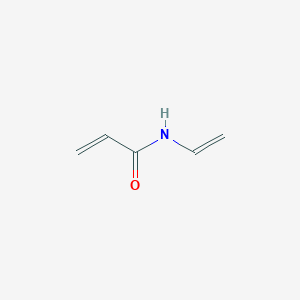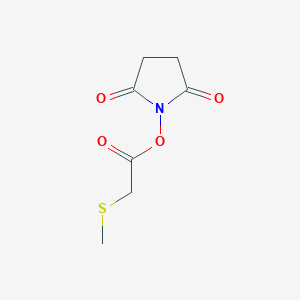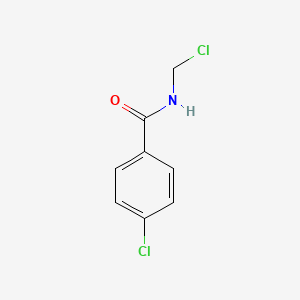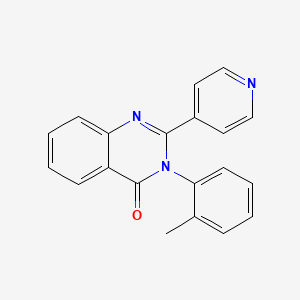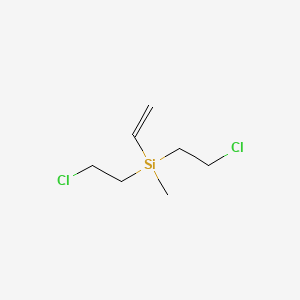
Bis(2-chloroethyl)(ethenyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl)(ethenyl)methylsilane is an organosilicon compound with the molecular formula C_7H_14Cl_2Si. This compound is characterized by the presence of two 2-chloroethyl groups, one ethenyl group, and one methyl group attached to a silicon atom. It is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl)(ethenyl)methylsilane typically involves the reaction of vinylmethylsilane with 2-chloroethyl chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl)(ethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium iodide.
Addition Reactions: Reagents such as hydrogen chloride and bromine are used.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Major Products
Substitution Reactions: Products include substituted silanes and inorganic salts.
Addition Reactions: Products include halogenated silanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl)(ethenyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl)(ethenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The 2-chloroethyl groups can undergo nucleophilic substitution reactions, while the ethenyl group can participate in addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups.
Bis(2-chloroethyl) sulfide: A sulfur-containing compound with two 2-chloroethyl groups.
Uniqueness
Bis(2-chloroethyl)(ethenyl)methylsilane is unique due to the presence of both ethenyl and methyl groups attached to the silicon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
51664-56-3 |
|---|---|
Fórmula molecular |
C7H14Cl2Si |
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C7H14Cl2Si/c1-3-10(2,6-4-8)7-5-9/h3H,1,4-7H2,2H3 |
Clave InChI |
WUKFYTUZCTWHSH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCCl)(CCCl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


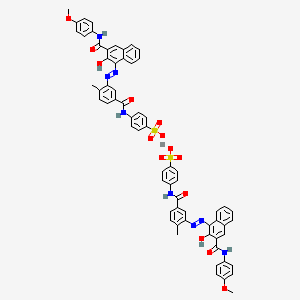
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
